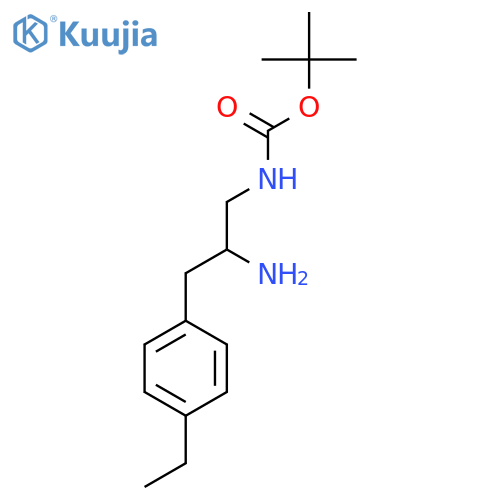Cas no 2006569-57-7 (tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate)

2006569-57-7 structure
商品名:tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate
tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate
- tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate
- EN300-1873523
- 2006569-57-7
-
- インチ: 1S/C16H26N2O2/c1-5-12-6-8-13(9-7-12)10-14(17)11-18-15(19)20-16(2,3)4/h6-9,14H,5,10-11,17H2,1-4H3,(H,18,19)
- InChIKey: NZPUFWGBQDXZFG-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC(CC1C=CC(CC)=CC=1)N)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 278.199428076g/mol
- どういたいしつりょう: 278.199428076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 64.4Ų
tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1873523-0.05g |
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate |
2006569-57-7 | 0.05g |
$707.0 | 2023-09-18 | ||
| Enamine | EN300-1873523-0.1g |
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate |
2006569-57-7 | 0.1g |
$741.0 | 2023-09-18 | ||
| Enamine | EN300-1873523-0.5g |
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate |
2006569-57-7 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1873523-0.25g |
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate |
2006569-57-7 | 0.25g |
$774.0 | 2023-09-18 | ||
| Enamine | EN300-1873523-1.0g |
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate |
2006569-57-7 | 1g |
$1343.0 | 2023-06-01 | ||
| Enamine | EN300-1873523-5.0g |
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate |
2006569-57-7 | 5g |
$3894.0 | 2023-06-01 | ||
| Enamine | EN300-1873523-2.5g |
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate |
2006569-57-7 | 2.5g |
$1650.0 | 2023-09-18 | ||
| Enamine | EN300-1873523-10.0g |
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate |
2006569-57-7 | 10g |
$5774.0 | 2023-06-01 | ||
| Enamine | EN300-1873523-10g |
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate |
2006569-57-7 | 10g |
$3622.0 | 2023-09-18 | ||
| Enamine | EN300-1873523-1g |
tert-butyl N-[2-amino-3-(4-ethylphenyl)propyl]carbamate |
2006569-57-7 | 1g |
$842.0 | 2023-09-18 |
tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate 関連文献
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
2006569-57-7 (tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate) 関連製品
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量